2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide
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Overview
Description
2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is a complex organic compound characterized by its unique structure, which includes a dichloropyridine moiety and a sulfonyl-ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of 2,6-dichloropyridine. This intermediate is then subjected to sulfonylation and subsequent amination reactions to introduce the sulfonyl-ethylamino group. The final step involves the acylation of the amine with isopropyl acetate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The sulfonyl-ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The dichloropyridine moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its use in the production of various pharmaceuticals and agrochemicals.
Sulfonyl-ethylamino derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological activities.
Uniqueness
2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O3S/c1-4-17(7-11(18)15-8(2)3)21(19,20)9-5-6-10(13)16-12(9)14/h5-6,8H,4,7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVUJPOYWSULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC(C)C)S(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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